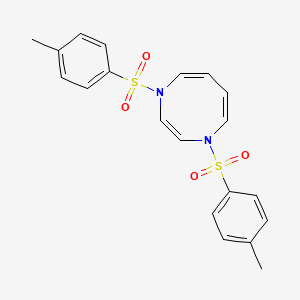
6,7-Dimethoxy-2H-1,3-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines It is characterized by the presence of a benzene ring fused to a thiazine ring, with methoxy groups at the 6th and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2H-1,3-benzothiazine typically involves the reaction of 2-aminothiophenol with appropriate methoxy-substituted benzaldehydes under acidic or basic conditions. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) to form the enaminone intermediate, which then undergoes cyclization to yield the desired benzothiazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxy-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with dimethyl acetylenedicarboxylate (DMAD) in aqueous methanol to form unexpected heterocyclic structures.
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: DMAD in aqueous methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
- Cycloaddition with DMAD yields condensed-skeleton heterocycles .
- Substitution reactions can yield a variety of functionalized benzothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. For example, its reaction with DMAD involves the formation of a cycloaddition product through a concerted mechanism . The exact molecular targets and pathways in biological systems are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzothiazine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Benzothiazepines: These compounds have an additional ring fused to the benzothiazine core, leading to different chemical properties and applications.
Uniqueness: Its ability to undergo unexpected cycloaddition reactions with DMAD sets it apart from other benzothiazine derivatives .
Eigenschaften
CAS-Nummer |
59484-80-9 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
6,7-dimethoxy-2H-1,3-benzothiazine |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-3-7-5-11-6-14-10(7)4-9(8)13-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
STYGCZQJYNQPCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NCS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)








![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)


